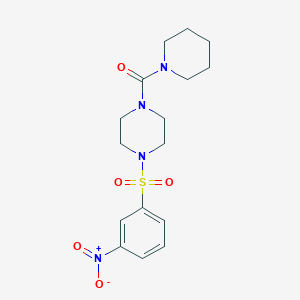

1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine

Beschreibung

1-(3-Nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine is a piperazine derivative featuring a 3-nitrobenzenesulfonyl group and a piperidine-1-carbonyl moiety. Piperazine-based compounds are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and receptor-modulating activities. This article compares the target compound with structurally and functionally related analogues, focusing on synthetic routes, physicochemical properties, and biological activities.

Eigenschaften

IUPAC Name |

[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O5S/c21-16(17-7-2-1-3-8-17)18-9-11-19(12-10-18)26(24,25)15-6-4-5-14(13-15)20(22)23/h4-6,13H,1-3,7-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKAYVBDYUNXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of sulfonamide or sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

One of the significant applications of this compound is its potential as an antituberculosis agent. A study synthesized several benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, which showed promising in vitro activity against Mycobacterium tuberculosis H37Rv strain. The compounds exhibited low cytotoxicity and selective inhibition, highlighting the importance of the nitrobenzenesulfonamide group in enhancing drug efficacy against tuberculosis .

Calcium Channel Blockade

Research has indicated that piperazine derivatives can act as calcium channel blockers. While 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine itself may not directly inhibit calcium channels, its structural analogs have shown such activity, suggesting that modifications to its structure could yield compounds with this desirable pharmacological effect .

Selective Kappa Opioid Receptor Agonism

Piperazine derivatives are being explored for their potential as selective kappa-opioid receptor agonists. Such compounds could serve as analgesics with lower dependence liability compared to traditional opioid medications. This application is particularly relevant given the ongoing opioid crisis, where safer alternatives are urgently needed .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine is crucial for optimizing its pharmacological properties. The presence of the piperidine and piperazine rings contributes significantly to its biological activity by enhancing solubility and receptor binding affinity. Modifications at various positions on the aromatic rings can lead to improved selectivity and potency against specific biological targets .

Data Table: Summary of Biological Activities

| Compound | Target | Activity | Selectivity Index |

|---|---|---|---|

| 1-(3-NBS)-4-Piperidine | Mycobacterium tuberculosis | Inhibition (low cytotoxicity) | >30 |

| Benzhydryl-Piperazine | Calcium Channels | Blockade (analogous compounds) | N/A |

| Piperazine Derivatives | Kappa Opioid Receptors | Agonism | N/A |

Case Study 1: Antituberculosis Screening

In a recent study, a series of novel compounds including variations of 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine were synthesized and screened for their antituberculosis activity. The results indicated that certain derivatives exhibited significant inhibitory effects on M. tuberculosis, making them strong candidates for further development as anti-TB drugs .

Case Study 2: Analgesic Development

Another investigation focused on synthesizing piperazine derivatives aimed at kappa-opioid receptors. The study found that specific modifications to the piperazine framework could enhance analgesic properties while minimizing side effects commonly associated with traditional opioids. This research underscores the potential of 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine in pain management therapies .

Wirkmechanismus

The mechanism of action of 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperazine and piperidine rings contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Key Analogues

Key Observations:

- Sulfonyl vs. The piperidine-1-carbonyl group introduces rigidity compared to bulky benzhydryl (7c) or flexible triazole-propyl () substituents.

- Electron-Withdrawing Effects : The 3-nitro group in the target compound may reduce piperazine nitrogen basicity, contrasting with electron-donating methoxy groups in arylpiperazines (e.g., ), which enhance 5-HT1A receptor affinity.

Biologische Aktivität

The compound 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine is a piperazine derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with 3-nitrobenzenesulfonyl chloride, followed by subsequent modifications to introduce the piperidine carbonyl group. The synthetic pathway can be summarized as follows:

- Starting Materials : Piperazine and 3-nitrobenzenesulfonyl chloride.

- Reagents : Common reagents include bases such as triethylamine or sodium bicarbonate to facilitate the sulfonylation reaction.

- Yield : The yield of the final product can vary, but reports indicate yields around 70-87% depending on the specific conditions used in the reaction.

Biological Activity

The biological activity of 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine has been assessed in various studies, demonstrating promising results in several areas:

Antimycobacterial Activity

A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested against Mycobacterium tuberculosis H37Rv strain. These compounds exhibited significant antimycobacterial activity with low cytotoxicity, indicating a selectivity index (SI) greater than 30 . The presence of the nitro group was crucial for enhancing the drug's efficacy against tuberculosis.

Cytotoxicity Assessment

In vitro cytotoxicity was evaluated using the MTT assay on RAW 264.7 macrophage cells. The results showed that while the compounds demonstrated good antimycobacterial activity, they maintained low cytotoxicity levels, highlighting their potential as therapeutic agents with minimal side effects .

The mechanism by which these compounds exert their biological effects is thought to involve inhibition of specific bacterial enzymes or pathways critical for mycobacterial survival. For instance, the nitro group may undergo reduction within bacterial cells to form reactive intermediates that disrupt DNA synthesis and cellular function .

Case Studies

Several studies have investigated the biological properties of related compounds:

- Study on Benzhydryl Piperazines : This research highlighted that benzhydryl piperazines possess various pharmacological activities, including antihistaminic and dopaminergic effects. The incorporation of a nitrobenzenesulfonamide moiety significantly improved their antimicrobial properties .

- Antibacterial Activity Evaluation : In a study testing various derivatives against Gram-positive and Gram-negative bacteria, compounds similar to 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine showed varying degrees of inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial potential .

Data Table: Biological Activity Summary

| Compound Name | Antimycobacterial Activity (IC50) | Cytotoxicity (IC50) | Selectivity Index |

|---|---|---|---|

| 1-(3-Nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine | >30 µM | >150 µM | >30 |

| Benzhydryl piperazine derivative | <10 µM | >100 µM | >10 |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.